molecular formula C15H23NO2 B056771 tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate CAS No. 120225-79-8

tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate

Cat. No.: B056771
CAS No.: 120225-79-8
M. Wt: 249.35 g/mol
InChI Key: AREBZMHRZKQVFT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate is a high-value chemical building block designed for advanced organic synthesis and drug discovery research. This bifunctional compound features a primary amine, which serves as a versatile handle for amide bond formation or conjugation, and a tert-butyl-protected carboxylic acid, which provides excellent stability during synthetic sequences and can be readily deprotected under mild acidic conditions to reveal the free acid for further derivatization. Its core structure, containing a phenethylamine scaffold, makes it a privileged intermediate in medicinal chemistry for the construction of potential bioactive molecules, including kinase inhibitors, GPCR ligands, and other pharmacologically relevant compounds. Researchers particularly value this reagent in the rapidly expanding field of Proteolysis-Targeting Chimeras (PROTACs), where it can be utilized as a linker component to connect an E3 ligase ligand to a target protein-binding moiety, facilitating the targeted degradation of disease-causing proteins. The tert-butyl ester group offers optimal polarity and stability for cell-permeability studies in early-stage proof-of-concept experiments. This product is intended for use by qualified laboratory professionals solely for research purposes.

Properties

IUPAC Name

tert-butyl 3-[4-(2-aminoethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)9-8-12-4-6-13(7-5-12)10-11-16/h4-7H,8-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREBZMHRZKQVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435727
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120225-79-8
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3-[4-(2-aminoethyl)phenyl]propionate
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Preparation Methods

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityStereochemical Control
Enzymatic Reduction8698ModerateExcellent
Palladium Coupling9195HighModerate
Phthalimide Route8497HighLow
Direct Esterification8999IndustrialN/A
Chlorination9396LowPoor

Key Reaction Parameters

ParameterEnzymaticPalladiumEsterification
Temperature (°C)304580
Catalyst LoadingN/A5 mol% Pd5 mol% H₂SO₄
Reaction Time (hours)242.58
PurificationDistillationChromatographyDistillation

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylpropanoates.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in developing new synthetic methodologies and reaction mechanisms, particularly in the field of medicinal chemistry where it contributes to the design of novel pharmaceuticals targeting specific biological pathways .

Synthetic Routes
The synthesis typically involves the esterification of 3-(4-(2-aminoethyl)phenyl)propanoic acid with tert-butyl alcohol, often facilitated by an acid catalyst under reflux conditions. In industrial settings, continuous flow reactors can enhance efficiency and yield.

Biological Research

Model Compound for Biological Interactions
In biological studies, tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate is employed to investigate interactions between small molecules and biological macromolecules such as proteins and nucleic acids. This compound helps elucidate enzyme-substrate interactions and receptor-ligand binding mechanisms.

Potential Therapeutic Applications
The structural characteristics of this compound make it a valuable scaffold for drug development, particularly in targeting neurological disorders. Its ability to form hydrogen bonds and engage in π-π interactions enhances its potential as a therapeutic agent .

Pharmaceutical Development

Drug Design and Efficacy
In pharmaceutical chemistry, this compound is critical for synthesizing drugs aimed at treating various conditions. Its properties contribute to improving drug efficacy and stability, making it an essential component in the formulation of new therapeutic agents .

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is used to produce specialty chemicals and materials due to its reactivity and stability. It finds applications in creating polymers with tailored properties, which are valuable in coatings, adhesives, and sealants .

Analytical Chemistry
The compound also serves as a reference standard in chromatographic techniques, ensuring accurate identification and quantification of similar compounds in complex mixtures. This application is crucial for quality control in chemical manufacturing .

Case Study 1: Drug Development

Recent studies have highlighted the potential of this compound derivatives in developing selective inhibitors for specific protein targets involved in cancer progression. These compounds have shown promise in preclinical models for their ability to inhibit cell migration without affecting cell proliferation, indicating a targeted therapeutic approach with minimal side effects .

Case Study 2: Biochemical Pathways

Research utilizing this compound has provided insights into metabolic pathways involving enzyme interactions. For instance, studies have demonstrated its role in modulating enzyme activity through specific molecular interactions, which could lead to novel therapeutic strategies for metabolic disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

tert-Butyl 3-(4-(4-Cyanophenoxy)phenyl)propanoate (5g)
  • Molecular Formula: C₁₉H₁₉NO₃
  • Key Differences: Replaces the 2-aminoethyl group with a 4-cyanophenoxy group.
  • Impact: The cyano group enhances electron-withdrawing properties, altering reactivity in nucleophilic substitutions. HRMS [M+H]⁺ = 310.1435 (calculated: 310.1438) . Synthesis: Derived from tert-butyl 3-(4-hydroxyphenyl)propanoate via etherification (88% yield) .
tert-Butyl (Z)-3-(4-(4-(N′-Hydroxycarbamimidoyl)phenoxy)phenyl)propanoate (6g)
  • Molecular Formula : C₂₀H₂₃N₂O₄
  • Key Differences : Incorporates an N′-hydroxycarbamimidoyl group, a precursor for 1,2,4-oxadiazoles.
  • Impact :
    • Enables cyclization to form antimicrobial oxadiazole scaffolds.
    • Synthesized from 5g via hydroxylamine coupling (99% yield) .

Analogs with Functional Group Variations

2-Acetamido-3-(4-(tert-butyl)phenyl)propanoic Acid
  • Molecular Formula: C₁₅H₂₁NO₃
  • Key Differences : Replaces the ester with a carboxylic acid and adds an acetamido group.
  • CAS: 213383-01-8; molecular weight: 263.33 g/mol .
tert-Butyl 3-amino-2-[4-(trifluoromethyl)benzyl]propanoate
  • Molecular Formula: C₁₅H₂₀F₃NO₂
  • Key Differences : Substitutes the phenyl group with a trifluoromethylbenzyl moiety.
  • Impact :
    • The CF₃ group enhances metabolic stability and lipophilicity.
    • MDL Number: MFCD08436164 .

Analogs with Backbone Modifications

tert-Butyl (S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate (13)
  • Molecular Formula: C₂₁H₃₁BrNO₄
  • Key Differences: Bromophenyl substitution and Boc-protected amino group.
  • Impact :
    • Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Synthesized via Pd-mediated coupling (84% yield) .
3-(4-tert-Butylphenyl)-2-methylpropanoic Acid
  • Molecular Formula : C₁₄H₂₀O₂
  • Key Differences: Methyl substitution on the propanoate backbone and free carboxylic acid.
  • Impact :
    • Increased steric hindrance and acidity (pKa ~4.5–5.0).
    • CAS: 66735-04-4 .

Biological Activity

tert-Butyl 3-(4-(2-aminoethyl)phenyl)propanoate is an organic compound that has garnered attention in biological research due to its potential interactions with biological macromolecules and its applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group, an aminoethyl substituent on a phenyl ring, and a propanoate functional group. Its molecular formula is C15H23N2O2C_{15}H_{23}N_{2}O_{2}, with a molecular weight of approximately 263.36 g/mol. The presence of the aminoethyl group enhances its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several key interactions:

  • Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with active sites on enzymes, modulating their activity.
  • Electrostatic Interactions : These interactions further influence the binding affinity of the compound to various targets.
  • π-π Interactions : The phenyl ring can engage in π-π stacking with aromatic residues in proteins, enhancing stability and specificity in binding.

1. Medicinal Chemistry

This compound serves as a scaffold for designing pharmaceutical agents. Its structural features allow for modifications that can enhance efficacy against specific biological pathways. Research indicates that it may play a role in developing drugs targeting cancer cell proliferation and neurodegenerative diseases .

2. Research Applications

In biological studies, this compound is used to investigate the interactions of aminoethyl-substituted phenyl compounds with proteins and nucleic acids. It acts as a model compound for understanding similar structures' behavior in biological systems .

Study 1: Interaction with Enzymes

A study investigated how this compound interacts with specific enzymes involved in metabolic pathways. The results demonstrated that the compound could inhibit enzyme activity through competitive inhibition, showcasing its potential as a therapeutic agent .

Study 2: Cancer Cell Proliferation

In vitro assays were conducted to evaluate the effects of this compound on cancer cell lines. The findings indicated that it significantly reduced cell viability by inducing apoptosis in cells with amplified centrosomes, suggesting a mechanism that disrupts normal mitotic processes .

Data Summary

PropertyValue
Molecular FormulaC15H23N2O2C_{15}H_{23}N_{2}O_{2}
Molecular Weight263.36 g/mol
Biological ActivityEnzyme inhibition, cancer cell apoptosis
Mechanism of ActionHydrogen bonding, electrostatic interactions, π-π interactions

Q & A

Q. How can smart laboratories integrate real-time data analytics to study this compound’s reactivity?

  • Answer : IoT-enabled sensors monitor reaction parameters (pH, temperature) and feed data into AI platforms for predictive modeling. For instance, edge computing devices can trigger cooling systems if exothermic thresholds are breached, minimizing side reactions .

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